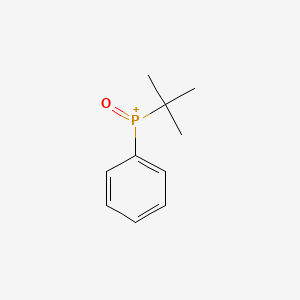

tert-Butyl(phenyl)phosphine oxide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

6057-79-0 |

|---|---|

Fórmula molecular |

C10H14OP+ |

Peso molecular |

181.19 g/mol |

Nombre IUPAC |

tert-butyl-oxo-phenylphosphanium |

InChI |

InChI=1S/C10H14OP/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3/q+1 |

Clave InChI |

LGVYMGMEHFHLLR-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)[P+](=O)C1=CC=CC=C1 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Tert Butyl Phenyl Phosphine Oxide and Its Derivatives

Asymmetric Synthesis Approaches

The direct synthesis of specific enantiomers of P-stereogenic phosphine (B1218219) oxides presents a formidable challenge. nih.gov To address this, several asymmetric synthetic methods have been developed, offering pathways to these valuable molecules with high enantiomeric purity.

Chiral Auxiliary-Mediated Strategies

A prevalent and effective method for controlling the stereochemistry at the phosphorus center involves the use of chiral auxiliaries. nsf.govacs.org This strategy relies on the reaction of a phosphorus-containing starting material with a chiral auxiliary to form diastereomers that can be separated. Subsequent removal of the auxiliary yields the desired enantiomerically enriched phosphine oxide. nsf.gov

Menthol, an inexpensive and readily available chiral alcohol, has been successfully employed in the large-scale synthesis of P-stereogenic secondary phosphine oxides (SPOs). nsf.gov The process involves the diastereoselective hydrolysis of a P-Cl intermediate, followed by efficient separation of the diastereomers through recrystallization. nsf.gov Another notable chiral auxiliary is (1S,2S)-2-aminocyclohexanol, which facilitates a highly diastereoselective formation of a P(V) oxazaphospholidine. This intermediate undergoes a ring-opening reaction with organometallic reagents with inversion of configuration at the phosphorus atom, leading to the enantioselective synthesis of phosphine oxides upon cleavage of the remaining P-O bond. nih.gov

A highly efficient strategy developed for the asymmetric synthesis of P-chiral phosphine oxides with greater than 98:2 enantiomeric ratio involves the stereoselective formation of P-chiral oxazolidinones. These intermediates then react with a variety of Grignard reagents to produce the target phosphine oxides. acs.org Furthermore, a one-pot method has been developed for the asymmetric synthesis of a library of P-chiral t-butyl substituted SPOs and tertiary phosphine oxides (TPOs). This involves the condensation of a chiral auxiliary with t-BuPCl₂ followed by hydrolysis to create a P-chiral H-phosphinate building block. Nucleophilic displacement of the auxiliary with Grignard reagents and subsequent hydrolysis provides a range of P-chiral SPOs. In situ treatment of the intermediate before hydrolysis with electrophiles also allows for the synthesis of a variety of P-chiral TPOs in high enantiomeric purity. nih.gov

The following table summarizes key chiral auxiliaries and their applications in the synthesis of P-stereogenic phosphine oxides:

| Chiral Auxiliary | Application | Key Features |

| Menthol | Large-scale synthesis of SPOs | Inexpensive, readily available, diastereoselective hydrolysis. nsf.gov |

| (1S,2S)-2-Aminocyclohexanol | Synthesis of variously substituted phosphine oxides | Highly diastereoselective oxazaphospholidine formation and ring-opening. nih.gov |

| Chiral Oxazolidinones | Asymmetric synthesis of P-chiral phosphine oxides | High enantiomeric ratios (>98:2 er) achieved. acs.org |

| Diphenyl-2-pyrrolidinemethanol | Synthesis of diarylalkyl, aryldialkyl, and triaryl phosphine oxides | Cost-effective, racemization controlled by solvent and temperature. rsc.org |

Enantioselective Catalytic Synthesis

Enantioselective catalysis offers a powerful and atom-economical approach to chiral molecules. In the context of P-stereogenic phosphine oxides, catalytic methods are being actively explored to overcome the limitations of stoichiometric chiral auxiliaries.

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the synthesis of enantiomerically enriched tertiary phosphine oxides. For instance, the Pd(PPh₃)₄-catalyzed coupling of aryl halides with enantiomerically pure tert-butylphenylphosphine (B1609042) oxide, in the presence of a base like K₂CO₃, yields tertiary phosphine oxides with good enantiomeric excess (ee > 78%). researchgate.net Similarly, using Pd₂(dba)₃ as the catalyst and dppp (B1165662) as the ligand, (S)-tert-butyl-aryl phosphine oxides can be coupled with 2-bromopyridine (B144113) to afford products with excellent selectivity (ee > 97%). researchgate.net

Kinetic resolution of racemic secondary phosphine oxides via enantioselective P-benzylation catalyzed by a palladium/Xiao-Phos system has also been demonstrated, providing both tertiary and secondary phosphine oxides in good yield and with high enantiopurity. researchgate.net Furthermore, a Le-Phos-catalyzed asymmetric allylation reaction with Morita–Baylis–Hillman carbonates provides an efficient kinetic resolution of secondary phosphine oxides, granting access to enantioenriched secondary and tertiary P-chiral phosphine oxides. nih.gov

Recent advancements include the development of a biscinchona alkaloid-catalyzed highly enantioselective desymmetrization of bisphenol compounds with achiral Morita–Baylis–Hillman carbonate agents. This asymmetric allylic alkylation strategy generates a broad range of optically active P-stereogenic phosphine oxides with high yields and enantioselectivities. nih.govrsc.org

A summary of enantioselective catalytic methods is presented in the table below:

| Catalytic System | Reaction Type | Substrates | Enantioselectivity |

| Pd(PPh₃)₄ / K₂CO₃ | Cross-coupling | Aryl halides and enantiopure tert-butylphenylphosphine oxide | >78% ee researchgate.net |

| Pd₂(dba)₃ / dppp / DBU | Cross-coupling | (S)-tert-butyl-aryl phosphine oxides and 2-bromopyridine | >97% ee researchgate.net |

| Palladium / Xiao-Phos | Kinetic Resolution (P-benzylation) | Racemic secondary phosphine oxides | High ee researchgate.net |

| Le-Phos / Morita–Baylis–Hillman carbonates | Kinetic Resolution (Asymmetric Allylation) | Racemic secondary phosphine oxides | High ee nih.gov |

| Biscinchona alkaloid | Desymmetrization (Asymmetric Allylic Alkylation) | Bisphenol compounds and Morita–Baylis–Hillman carbonates | Up to 98.5:1.5 er rsc.org |

Visible-Light-Induced C-P Cross-Coupling for P-Stereogenic Derivatives

Visible-light-induced transformations are gaining prominence as environmentally friendly and powerful methods for constructing chemical bonds. nih.govnih.gov Recently, this approach has been successfully applied to the synthesis of P-chiral heteroaryl phosphine oxides. A simple and efficient visible-light-induced C-P bond-forming reaction has been described for the synthesis of these compounds in moderate to high yields with excellent enantiomeric excess (97-99% ee). nih.gov This reaction proceeds via a C-P cross-coupling of heteroaryl chlorides with (R)-tert-butyl(phenyl)phosphine oxide through a diradical pathway, impressively without the need for a transition metal or a photoredox catalyst, and can be performed under air. nih.gov

Density functional theory (DFT) calculations suggest that the reaction mechanism involves intersystem crossing and a single electron transfer to form a diradical intermediate under visible light irradiation. nih.gov This method has been used to synthesize a variety of P-chiral heteroaryl phosphine oxides, including a chiral diphosphine oxide. nih.govnih.gov

Classical and Modern Resolution Techniques

Resolution of racemates remains a vital technique for obtaining enantiopure compounds, especially when asymmetric synthesis is not feasible or efficient.

Diastereomeric Complex Formation and Separation

Classical resolution based on the formation and separation of crystalline diastereomeric salts or complexes was one of the first methods developed for the enantioseparation of P-stereogenic secondary phosphine oxides, with a significant focus on tert-butyl-phenylphosphine oxide. nih.govacs.org One approach involves converting the SPOs into thiophosphinic acids or phosphinous acid-boranes. These acidic derivatives are then resolved using chiral bases. Subsequent removal of the sulfur or borane (B79455) group yields the optically active SPO. nih.govacs.org

Another strategy involves the use of chiral resolving agents to form diastereomeric complexes that can be separated by crystallization. For instance, enantiopure t-butyl-phenylphosphine oxide has been prepared using mandelic acid or O,O′-dibenzoyltartaric acid. nih.govnsf.gov A dynamic crystallization-induced resolution of phenyl t-butyl phosphine oxide has also been achieved using dibenzoyltartaric acid, which allows for the high-yield conversion of the racemic SPO into a highly enantiomerically enriched product. nsf.gov TADDOL derivatives have also been successfully used as resolving agents for the enantioseparation of dialkyl-arylphosphine oxides through host-guest complexation. researchgate.net

The following table highlights some resolving agents used for tert-butyl(phenyl)phosphine oxide and its derivatives:

| Resolving Agent | Method | Compound Resolved |

| Mandelic Acid | Diastereomeric salt formation | tert-Butyl-phenylphosphine oxide nih.govacs.org |

| O,O′-Dibenzoyltartaric Acid | Diastereomeric salt formation / Dynamic crystallization-induced resolution | tert-Butyl-phenylphosphine oxide nsf.gov |

| TADDOL derivatives | Host-guest complexation | Dialkyl-arylphosphine oxides researchgate.net |

Chromatographic Enantioseparation

Chromatographic separation using chiral stationary phases (CSPs) is a powerful and widely used method for the analytical and preparative separation of enantiomers. nih.govacs.org This technique has been applied to the enantioseparation of P-stereogenic secondary phosphine oxides, providing a direct route to the enantiomers without the need for derivatization. nsf.govacs.org

While preparative high-performance liquid chromatography (HPLC) methods have not been extensively used for these compounds, they hold significant potential for broader application. nsf.gov The enantioseparation of several alkyl-phenylphosphine oxides has been achieved with good enantiomeric purity (ee: 87–99%) and in acceptable yields (12–41%). nih.govacs.org The efficiency of the separation can be influenced by the steric bulk of the substituents on the phosphine oxide, with increased steric hindrance, particularly in the ortho-position, having a negative effect on the enantiomeric separation. nih.govacs.org

Stereochemical Investigations of Tert Butyl Phenyl Phosphine Oxide

Configurational Stability and Stereochemical Integrity of the P-Stereogenic Center

The utility of a chiral compound as a ligand or auxiliary in asymmetric synthesis is fundamentally dependent on the configurational stability of its stereogenic center under various conditions. P-stereogenic phosphine (B1218219) oxides, including tert-butyl(phenyl)phosphine oxide, are generally regarded as configurationally stable. nsf.gov This stability is attributed to the high energy barrier for pyramidal inversion at the phosphorus atom, making them valuable for applications requiring stereochemical integrity. rsc.org

However, the P-H bond in the secondary phosphine oxide tautomer, tert-butyl(phenyl)phosphine, allows for potential racemization under specific conditions. For instance, the radical racemization of this compound can be facilitated by a catalytic amount of iodine. nih.govacs.org This process can be harnessed in dynamic kinetic resolution procedures. When combined with a resolving agent like O,O'-dibenzoyltartaric acid, this iodine-catalyzed racemization allows for the conversion of nearly the entire racemic mixture to a single enantiomer with high optical purity. acs.org

The stereochemical integrity can also be compromised at elevated temperatures. During certain transition-metal-catalyzed cross-coupling reactions, such as the Hirao coupling, partial racemization of the P-stereogenic center has been observed. nih.gov This suggests that while robust, the stereocenter is not completely inert to harsh reaction conditions. Deprotonation of the secondary phosphine oxide to form its conjugate base, a phosphinite, generally proceeds while maintaining the configuration at the phosphorus center, especially at low temperatures, allowing for subsequent stereospecific reactions. nih.gov

More recently, a method for the rapid racemization of phosphine oxides at ambient temperature has been described, catalyzed by chlorophosphonium salts. rsc.org This process, which is believed to proceed through an oxodiphosphonium intermediate, can lead to complete racemization within a few hours but can be stopped by the addition of an alcohol. rsc.org

Key Findings on Configurational Stability:

| Condition | Observation | Reference |

| Ambient/Standard Conditions | Generally high configurational stability. | nsf.gov |

| Catalytic Iodine | Promotes radical racemization. | nih.govacs.org |

| Elevated Temperatures (e.g., Hirao Coupling) | Potential for partial racemization. | nih.gov |

| Catalytic Chlorophosphonium Salts | Rapid racemization at room temperature. | rsc.org |

| Base-induced Deprotonation (low temp.) | High configurational stability of the resulting phosphinite. | nih.gov |

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of the enantiomers of this compound is crucial for their application in stereoselective synthesis. A definitive determination has been achieved through a combination of chiroptical spectroscopy and theoretical calculations. nih.gov

The primary method employed was vibrational circular dichroism (VCD). In this approach, the enantiomers of this compound, separated via classical resolution using mandelic acid, were analyzed. nih.gov The experimental VCD and vibrational absorption spectra were measured in solution (CDCl₃ and CHCl₃). nih.gov These experimental spectra were then compared with ab initio spectra predicted by density functional theory (DFT) calculations (B3LYP/6-31G* level) for a known configuration, specifically the (S)-enantiomer. nih.gov

The excellent agreement between the experimental spectrum of the levorotatory (-) enantiomer and the predicted spectrum for the (S)-configuration allowed for the unequivocal assignment of (-)-tert-butyl(phenyl)phosphine oxide as having the (S)-configuration. nih.gov This comparative analysis also revealed that the compound predominantly exists as a single tautomeric structure and in one main conformation in the studied solutions. nih.gov

This chiroptical method is part of a broader strategy for determining the absolute stereochemistry of P-chiral compounds, which can be challenging to establish through more traditional methods like X-ray crystallography alone, especially if suitable crystals for anomalous dispersion are not readily obtained. nih.govnsf.gov While X-ray analysis of a derivative, such as a co-crystal with a chiral molecule of known configuration, can provide definitive proof, the VCD method offers a powerful alternative in solution. nih.gov For example, the crystal structure of the hydrochloride salt of a related compound, phenyl-(t-butyl)-phosphinic amide, has been determined, demonstrating the utility of crystallographic methods in this class of compounds. rsc.org

Double Stereodifferentiation Phenomena in Reactions Involving Chiral this compound

Double stereodifferentiation occurs when a chiral reagent reacts with a chiral substrate, and the stereochemical outcome is governed by the interaction between the two chiral elements. The reaction of enantiopure lithiated this compound with chiral or prochiral carbonyl compounds provides a clear example of this phenomenon. documentsdelivered.comdntb.gov.ua

In these reactions, the P-stereogenic center of the phosphine oxide exerts a strong influence on the formation of the new stereocenter at the carbon atom of the carbonyl group. The lithiated phosphine oxide adds to the carbonyl compound to form two diastereomeric adducts. The ratio of these diastereomers is determined by the relative energies of the transition states leading to their formation, a classic case of diastereoselectivity. dntb.gov.ua

This stereoselectivity is a result of the "matching" or "mismatching" of the chiral information from the phosphine oxide and the substrate. For instance, in the addition of (Rₚ)-phosphine oxide to a prochiral ketone, two diastereomeric α-hydroxy phosphine oxides are formed, often in unequal amounts. dntb.gov.ua The diastereoselectivity can be very high, indicating a significant energetic preference for one transition state geometry over the other, driven by the steric and electronic properties of the interacting chiral centers. documentsdelivered.com This makes chiral this compound a useful tool for asymmetric synthesis, where its inherent chirality can be used to control the stereochemistry of newly formed chiral centers in a predictable manner.

An example is the stereoselective preparation of functionalized tertiary P-chiral phosphine oxides through the nucleophilic addition of lithiated tert-butylphenylphosphine (B1609042) oxide to various carbonyl compounds, which yields β-hydroxy tertiary phosphine oxides with high diastereoselectivity. documentsdelivered.com

Mechanistic Elucidation of Reactions Involving Tert Butyl Phenyl Phosphine Oxide

C-P Bond Formation Mechanisms

The formation of a new carbon-phosphorus (C-P) bond at the phosphorus center of tert-butyl(phenyl)phosphine oxide is a key transformation, enabling the synthesis of more complex P-chiral tertiary phosphine (B1218219) oxides.

One of the most effective methods for this transformation is the palladium-catalyzed cross-coupling reaction. researchgate.net Enantiomerically pure this compound can be coupled with a range of aryl iodides and bromides to produce highly functionalized P-chiral tertiary phosphine oxides. researchgate.net Optimized conditions for this protocol involve using a palladium catalyst, such as Pd(PPh₃)₄, with a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a solvent like toluene (B28343) at elevated temperatures. researchgate.net These reactions are noteworthy for proceeding with retention of stereochemistry at the phosphorus atom, affording products with high enantiomeric excess. researchgate.net

Another fundamental approach involves the deprotonation of the P-H bond in this compound to form a phosphido-like intermediate, which then acts as a nucleophile. researchgate.net This can be achieved using strong bases like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA). researchgate.net The resulting metallated species readily reacts with electrophiles, such as primary alkyl halides, to form new C-P bonds, yielding P-chiral tertiary phosphine oxides. researchgate.net This alkylation process has been shown to proceed without detectable racemization, preserving the enantiomeric purity of the starting material. researchgate.net

Table 1: Palladium-Catalyzed Cross-Coupling of (S)-tert-Butyl(phenyl)phosphine Oxide with Aryl Halides researchgate.net

| Aryl Halide | Base | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Iodobenzene | K₂CO₃ | 85 | >98 |

| 4-Iodotoluene | K₂CO₃ | 92 | >98 |

| 1-Iodo-4-methoxybenzene | K₂CO₃ | 95 | >98 |

| 1-Bromo-4-vinylbenzene | Et₃N | 88 | >98 |

| 2-Iodoaniline | K₂CO₃ | 78 | >98 |

Proton Transfer Processes and Tautomerization Pathways

Secondary phosphine oxides, such as this compound, exist in a tautomeric equilibrium between a pentavalent phosphine oxide form and a trivalent phosphinous acid form. This equilibrium is fundamental to the compound's reactivity and involves a critical proton transfer step.

The pentavalent form, this compound [t-Bu(Ph)P(O)H], is generally the more stable and predominant tautomer. However, it can rearrange to the trivalent phosphinous acid form, tert-butyl(phenyl)phosphinous acid [t-Bu(Ph)POH]. This process allows the phosphorus atom to exhibit trivalent reactivity, acting as a nucleophile or as a ligand for transition metals. The presence of a proton source, such as an alcohol, can facilitate proton transfer processes in reactions involving phosphine oxides. researchgate.net The ability to access this trivalent form is crucial for certain catalytic applications and synthetic transformations. The synthesis of derivatives like tert-butyl(hydroxyalkyl)phenylphosphine oxide inherently involves intermediates where proton transfers are key steps. researchgate.net

Radical-Mediated Reaction Pathways

Beyond ionic pathways, this compound and related secondary phosphine oxides can participate in radical-mediated reactions. These pathways open up unique synthetic possibilities that are often complementary to traditional two-electron processes.

Recent research has demonstrated that secondary phosphine oxides can undergo radical phosphinylation. acs.org For instance, an oxidant-free radical phosphinylation/cyclization of 2-methylthiolated phenylalkynones with secondary phosphine oxides has been achieved through photoinduced cobaloxime catalysis. acs.org This process allows for the formation of phosphorylated thiochromones and highlights the ability of the P-H bond in secondary phosphine oxides to engage in radical reactions. acs.org Additionally, radical-mediated processes have been implicated in the racemization of enantiopure secondary phosphine oxides under certain conditions, a phenomenon that is critical to consider during stereoselective synthesis. researchgate.net While much of the literature on phosphine radical chemistry focuses on trivalent phosphines, the ability of the secondary phosphine oxide tautomer to access P(III) chemistry makes these pathways relevant. rsc.org

Transition State Analysis in Catalytic Cycles

Computational studies, particularly Density Functional Theory (DFT), are invaluable for understanding the mechanisms of reactions catalyzed by phosphine oxides. Transition state analysis helps to elucidate the catalytic cycle by identifying the highest energy barriers and key intermediates.

In catalytic cycles where phosphine oxide derivatives act as catalysts, the turnover frequency is largely determined by the energetic span—the energy difference between the lowest energy resting state and the highest energy transition state. mdpi.com For example, in the activation of alcohols by phenolic phosphine oxide catalysts, the catalytic cycle involves the formation of an H-bonded complex between the catalyst and the substrate, followed by a nucleophilic attack on the activated alcohol, which is often the rate-determining step. mdpi.com

Computational analysis allows for the identification and comparison of different possible transition state structures. mdpi.com In one study, two transition states, TS A and TS B, were identified for the nucleophilic attack step. mdpi.com Analysis of their relative energies revealed that one was significantly more favorable, while the energy of the alternative transition state was more sensitive to the catalyst's structure. mdpi.com Vibrational frequency calculations are used to confirm these structures as true transition states, which are characterized by a single imaginary frequency. mdpi.com This type of analysis provides deep insight into how catalyst structure influences efficiency and guides the design of more effective catalysts. mdpi.comacs.org

Table 2: Example of Calculated Vibrational Frequencies for Transition States in a Phosphine Oxide-Catalyzed Reaction mdpi.com

| Catalyst Series | Transition State Type | Vibrational Frequency Range (cm⁻¹) |

|---|---|---|

| P-phenylated analogs | TS A | -393 to -369 |

| P-methylated analogs | TS A | -388 to -382 |

| P-phenylated analogs | TS B | -359 to -315 |

Reactivity and Transformations of Tert Butyl Phenyl Phosphine Oxide

Nucleophilic Reactivity of Metallated tert-Butyl(phenyl)phosphine Oxide

The phosphorus-hydrogen bond in this compound can be readily deprotonated by strong bases to form a metallated intermediate. This species, typically a lithium or sodium phosphide, is a potent nucleophile that can react with a range of electrophiles.

Alkylation Reactions with Primary Alkyl Halides

The deprotonation of this compound using bases such as lithium diisopropylamide (LDA), n-butyllithium (nBuLi), or sodium hydride creates a nucleophilic phosphorus center that readily undergoes alkylation. Reaction of this metallated intermediate with primary alkyl halides provides a straightforward route to P-chiral tertiary phosphine (B1218219) oxides.

These reactions generally proceed in good yields and, crucially, the metallation and subsequent alkylation of enantiomerically pure this compound occur without detectable racemization at the phosphorus center. This stereospecificity makes the method highly valuable for synthesizing optically active tertiary phosphine oxides. The reaction is robust for a variety of primary alkyl halides, although yields may be lower when the alkyl halide contains an embedded heteroatom like oxygen or silicon.

| Alkylating Agent (Electrophile) | Base | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Primary Alkyl Halides | LDA or nBuLi | THF | P-Chiral Tertiary Phosphine Oxide | Good | |

| Primary Alkyl Halides | NaH | THF | P-Chiral Tertiary Phosphine Oxide | Good | |

| Bishalomethylarene Dihalides | LDA, nBuLi, or NaH | THF | Doubly P-chiral Bis(phosphane oxide) | Good |

Reactions with Carbonyl Electrophiles (e.g., Aldehydes)

The nucleophilic, metallated form of this compound can also react with carbonyl electrophiles. While direct studies on its reaction with simple aldehydes are not extensively detailed in the provided literature, the synthesis of α-hydroxyalkyl(tert-butyl)(phenyl)phosphine oxides has been reported, which strongly implies the addition of the metallated phosphine oxide to an aldehyde or ketone. researchgate.net This type of reaction is analogous to the well-established additions of other lithiated phosphine oxides to carbonyl compounds. nih.gov

For instance, lithiated β-hydroxy alkyldiphenylphosphine oxides are known to add to aldehydes and ketones to produce diol adducts. nih.gov This suggests that lithiated this compound would similarly attack the electrophilic carbon of an aldehyde, and upon aqueous workup, would yield the corresponding α-hydroxyalkyl(tert-butyl)(phenyl)phosphine oxide. The reaction represents a key step in phosphorus-based olefination sequences, such as the Horner-Wadsworth-Emmons reaction, although in this case, the starting material is a secondary phosphine oxide rather than a phosphonate (B1237965) ester.

Cross-Coupling Reactions

This compound serves as a valuable precursor in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-phosphorus bonds. This allows for the synthesis of a diverse range of highly functionalized and P-chiral tertiary phosphine oxides.

Palladium-Catalyzed Arylation and Heteroarylation

A significant application of this compound is its use in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. Enantiomerically pure this compound can be coupled with various aryl iodides and bromides to produce enantiomerically enriched tertiary phosphine oxides. ugent.be These reactions typically proceed with high stereoretention at the phosphorus atom.

A common catalytic system for this transformation involves tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst and a base such as potassium carbonate in a solvent like toluene (B28343). ugent.be The protocol is effective for a wide array of functionalized aryl halides, affording the desired P-chiral phosphine oxides in good to excellent yields (often 78-95%) and with very high enantiomeric excesses (typically >98%). ugent.be A visible-light-induced, metal-free C-P coupling with heteroaryl chlorides has also been developed, yielding P-stereogenic heteroaryl phosphine oxides with high enantiomeric retention (≥ 97% ee). nih.gov

| Coupling Partner | Catalyst/Conditions | Base | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodides/Bromides | Pd(PPh₃)₄, 110 °C | K₂CO₃ or Et₃N | Toluene | 78-95% | >98% | ugent.be |

| 2-Bromopyridine (B144113) | Pd₂(dba)₃, dppp (B1165662) | DBU | - | - | >97% | ugent.be |

| Heteroaryl Chlorides | Visible Light (blue LED), Air | tBuOK | DMSO | up to 84% | ≥97% | nih.gov |

Copper-Mediated Coupling Reactions

Copper-catalyzed methods provide an alternative and powerful strategy for the arylation of secondary phosphine oxides, including this compound. These reactions enable the enantioselective synthesis of P-chiral tertiary phosphine oxides. rsc.org A notable method employs a copper(I) catalyst with a chiral ligand to couple secondary phosphine oxides with diaryliodonium salts, which act as the aryl source. rsc.org

This process demonstrates high enantioselectivity across a range of substrates, providing access to valuable P-chiral phosphines that are important as ligands in other asymmetric catalytic processes. rsc.org The reaction conditions are typically mild, and the use of copper offers a cost-effective alternative to palladium.

| Coupling Partner | Catalyst System | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Diaryliodonium Salts | Cu-catalyst with chiral ligand | - | - | Highly enantioselective arylation | rsc.org |

| Aryl Iodides/Bromides | CuI with picolinic acid ligand | K₃PO₄ | DMSO | General method for O-arylation of phenols, principle applicable to P-H compounds | rsc.org |

Halogenation Reactions (e.g., with Carbon Tetrachloride, N-Chlorosuccinimide)

The P-H bond of this compound can be converted to a P-Cl bond through halogenation, yielding the corresponding phosphinic chloride. This intermediate is highly valuable for further synthetic transformations, such as the synthesis of phosphinic amides.

The reaction of secondary phosphine oxides containing a bulky tert-butyl group with carbon tetrachloride (CCl₄) is an efficient, catalyst-free method for preparing the corresponding phosphinic chlorides, tBuRP(O)Cl. ugent.be The steric hindrance provided by the tert-butyl group is crucial as it prevents the formation of undesired byproducts and stabilizes the resulting P-Cl product. ugent.be This transformation can be performed effectively under both batch and continuous flow conditions, with the latter offering a more sustainable and efficient alternative. ugent.be Using CCl₄ as the solvent at reflux (77 °C) or at 100 °C in a flow reactor can lead to excellent conversions (up to 99%). ugent.be

As a greener and more environmentally benign alternative to carbon tetrachloride, N-chlorosuccinimide (NCS) is widely used for the chlorination of P-H bonds. nih.govresearchgate.net The reaction of secondary phosphine oxides with NCS provides a high-yield, selective route to the P(O)-Cl intermediate. nih.gov A key advantage of using NCS is the formation of succinimide (B58015) as a benign, easily separable byproduct. nih.gov The reaction is typically carried out by adding NCS portion-wise to a solution of the phosphine oxide in a solvent like toluene or dichloromethane (B109758) at 0 °C, followed by stirring at ambient temperature. nih.gov

Stereospecific Transformations to Other Organophosphorus Compounds

Optically active this compound is a valuable precursor for the synthesis of other P-stereogenic organophosphorus compounds. Its transformations often proceed stereospecifically, allowing for the transfer of the phosphorus atom's chirality to the resulting product.

Michaelis-Becker Reactions

The Michaelis-Becker reaction is a classic method for forming a phosphorus-carbon bond. wikipedia.org The reaction involves the deprotonation of a secondary phosphine oxide, such as this compound, with a base to form a nucleophilic phosphinite anion. This anion then undergoes a nucleophilic substitution reaction with an alkyl halide to yield a tertiary phosphine oxide. wikipedia.orgwikipedia.org

While direct examples for this compound are part of broader studies, the transformation of closely related P-stereogenic secondary phosphine oxides demonstrates the utility of this reaction. For instance, (S)-(2-Methylphenyl)phenylphosphine oxide has been transformed into a variety of P-stereogenic tertiary phosphine oxides through stereospecific Michaelis-Becker reactions. researchgate.net This highlights the reliability of the Michaelis-Becker reaction for creating new chiral phosphine oxides from optically pure secondary phosphine oxide precursors.

Table 1: Michaelis-Becker Reaction of a Secondary Phosphine Oxide

| Reactant 1 | Reactant 2 | Base | Product | Stereochemistry |

|---|---|---|---|---|

| P-Stereogenic Secondary Phosphine Oxide | Alkyl Halide (R-X) | Strong Base (e.g., NaH, KHMDS) | P-Stereogenic Tertiary Phosphine Oxide | Inversion of configuration at Phosphorus |

Hirao and Pudovik Reactions

The Hirao reaction is a powerful palladium-catalyzed cross-coupling reaction for P-C bond formation. researchgate.net It is particularly useful for coupling secondary phosphine oxides with aryl or vinyl halides. researchgate.netresearchgate.net When optically active this compound is used, the reaction proceeds with retention of configuration at the stereogenic phosphorus center. researchgate.net

A notable example is the palladium-catalyzed Hirao cross-coupling of optically active this compound with 9-bromoanthracene. This reaction produces the corresponding 9-[(tert-butyl)(phenyl)phosphinoyl)]anthracene in good yield, and the stereoretention of the reaction has been confirmed by X-ray analysis. researchgate.net

The Pudovik reaction, similar to the Hirao reaction, is another method for P-C bond formation. It typically involves the addition of a P-H bond across a polarized unsaturated system, such as an aldehyde, ketone, or imine, often catalyzed by a base. Analogous to the reactions above, P-stereogenic secondary phosphine oxides like (S)-(2-Methylphenyl)phenylphosphine oxide can be used in Pudovik reactions to generate new P-chiral organophosphorus compounds stereospecifically. researchgate.net

Table 2: Hirao Cross-Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Stereochemistry |

|---|---|---|---|---|---|---|

| (R)- or (S)-tert-butyl(phenyl)phosphine oxide | 9-bromoanthracene | Pd(OAc)₂/Ligand | Various | 9-[(tert-butyl)(phenyl)phosphinoyl)]anthracene | 71% | Retention of configuration |

Conversion to Phosphines and Phosphine Sulfides

This compound can be converted back to its corresponding phosphine through a deoxygenation (reduction) reaction. This transformation is crucial as phosphines are widely used as ligands in catalysis. Various reducing agents can accomplish this, with silanes being particularly effective. For example, phenylsilane (B129415) can be used to reduce tertiary phosphine oxides. rsc.org A newer, efficient method involves using a combination of phosphonic acid (H₃PO₃) and iodine (I₂) under solvent-free conditions, which can reduce various tertiary phosphine oxides to the corresponding phosphines in good yields. organic-chemistry.org This reduction typically proceeds with retention of configuration at the phosphorus atom, which is vital for preserving the chirality of valuable ligands. organic-chemistry.orgresearchgate.net

Once the tert-butyl(phenyl)phosphine is obtained, it can be readily converted into tert-butyl(phenyl)phosphine sulfide. This is achieved by reacting the phosphine with elemental sulfur. The sulfurization reaction is also stereospecific and proceeds with retention of configuration at the phosphorus center. researchgate.netmdpi.com This two-step sequence allows for the synthesis of chiral phosphine sulfides from chiral phosphine oxides.

Table 3: Stereospecific Conversion of this compound

| Starting Material | Reagent(s) | Transformation | Product | Stereochemistry |

|---|---|---|---|---|

| (R)- or (S)-tert-Butyl(phenyl)phosphine oxide | Phenylsilane or H₃PO₃/I₂ | Deoxygenation (Reduction) | (R)- or (S)-tert-Butyl(phenyl)phosphine | Retention of configuration |

| (R)- or (S)-tert-Butyl(phenyl)phosphine | Elemental Sulfur (S₈) | Sulfurization | (R)- or (S)-tert-Butyl(phenyl)phosphine sulfide | Retention of configuration |

Applications of Tert Butyl Phenyl Phosphine Oxide in Catalysis and Asymmetric Synthesis

Design and Synthesis of Chiral Ligands Derived from tert-Butyl(phenyl)phosphine Oxide

The generation of P-chiral ligands from this compound is a cornerstone of its application in asymmetric catalysis. The phosphorus atom in phosphine (B1218219) oxides is stereogenic, and the synthesis of enantiomerically pure forms is crucial for their use as chiral auxiliaries or ligand precursors.

One common strategy involves the use of phosphine-boranes as key intermediates. orgsyn.orgacs.orgambeed.com Racemic tert-butyl(phenyl)phosphine-borane can be lithiated and subjected to dynamic resolution using a chiral resolving agent like (−)-sparteine to yield P-chiral phosphine-boranes. nih.gov These intermediates are advantageous as they are generally more stable and less prone to racemization than the corresponding phosphines. The boranato group can then be stereospecifically replaced by an oxide to yield the desired enantiopure this compound. ambeed.com

Another approach is the direct resolution of racemic this compound. This has been achieved using classical resolving agents such as mandelic acid or O,O′-dibenzoyltartaric acid (DBTA). The diastereomeric salts formed can be separated, followed by liberation of the enantiopure phosphine oxide.

Furthermore, visible-light-induced methods have been developed for the synthesis of P-stereogenic phosphine oxides. For instance, (R)-tert-butyl(phenyl)phosphine oxide can undergo a highly enantioretentive C–P cross-coupling reaction with heteroaryl chlorides under air conditions, without the need for an external photosensitizer. nih.gov This method provides access to a variety of P-chiral heteroaryl phosphine oxides with excellent enantiomeric excess.

These synthetic strategies have enabled the creation of a diverse library of P-chiral phosphine ligands. For example, enantiopure tert-butylmethylphosphine-borane, a derivative, serves as a building block for the synthesis of electron-rich P-chiral bisphosphine ligands which have shown exceptional performance in asymmetric catalysis. orgsyn.org

Table 1: Synthetic Methods for P-Chiral Ligands from this compound Precursors

| Method | Precursor | Key Reagent/Step | Product Type | Ref. |

| Dynamic Resolution | Racemic tert-butyl(phenyl)phosphine-borane | (-)-Sparteine | P-chiral phosphine-boranes | nih.gov |

| Classical Resolution | Racemic this compound | Mandelic acid or DBTA | Enantiopure this compound | |

| Photoredox Catalysis | (R)-tert-butyl(phenyl)phosphine oxide | Visible light, base | P-chiral heteroaryl phosphine oxides | nih.gov |

| Intermediate Derivatization | Enantiopure tert-butylmethylphosphine-borane | Oxidative coupling | P-chiral bisphosphine ligands | orgsyn.org |

Role in Transition Metal-Catalyzed Asymmetric Reactions

Chiral phosphine ligands derived from the this compound framework are instrumental in a range of transition metal-catalyzed asymmetric reactions. Their conformational rigidity and the steric bulk of the tert-butyl group create a well-defined chiral environment around the metal center, leading to high enantioselectivity.

In the field of asymmetric hydrogenation, P-chiral phosphine ligands bearing a tert-butyl group have demonstrated remarkable efficacy, particularly in rhodium-catalyzed reactions. orgsyn.orgacs.org These electron-rich and conformationally rigid ligands lead to catalysts that exhibit both high enantioselectivity and catalytic activity. For instance, ligands such as QuinoxP* and BenzP*, which are bisphosphines with tert-butylmethylphosphino groups, have been successfully employed in the asymmetric hydrogenation of various functionalized alkenes. acs.org The combination of the bulky tert-butyl group and a smaller methyl group on the phosphorus atom is a key design feature that contributes to the high performance of these ligands. ambeed.com Mechanistic studies have revealed that these hydrogenations often proceed through rhodium-dihydride intermediates. ambeed.com

Table 2: Performance of t-Bu-BisP-Rh Complex in Asymmetric Hydrogenation*

| Substrate | Product | Enantiomeric Excess (ee) | Ref. |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99% | orgsyn.org |

| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-D-alanine methyl ester | >99% | orgsyn.org |

| Itaconic acid dimethyl ester | (S)-Methylsuccinic acid dimethyl ester | 98% | orgsyn.org |

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C bonds and the creation of stereogenic centers. The choice of chiral ligand is critical for achieving high enantioselectivity. Chiral phosphinooxazoline (PHOX) ligands, which incorporate a phosphine moiety, have been extensively studied in this context. The steric and electronic properties of the substituents on the phosphine are known to influence the outcome of the reaction.

Ligands featuring bulky substituents, such as the tert-butyl group found in tBu-PHOX, have been shown to provide high levels of enantioinduction in the palladium-catalyzed alkylation of various enolate precursors. The bulky group helps to create a well-defined chiral pocket around the palladium center, effectively controlling the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Enantioselective hydrophosphinylation, the addition of a P-H bond across a C-C multiple bond, is a direct method for synthesizing chiral organophosphorus compounds. While specific examples utilizing ligands directly derived from this compound are not extensively documented, the principles of asymmetric catalysis in this area highlight the potential for such ligands.

A notable approach involves the use of a chiral strong Brønsted base catalyst for the enantioselective addition of diarylphosphine oxides to 1-alkenyl(diaryl)phosphine oxides. nih.gov This reaction, followed by reduction of the phosphine oxide moieties, yields chiral 1,2-diphosphinoalkanes, which are valuable ligands for transition metal catalysis. This demonstrates that asymmetric induction can be achieved through organocatalysis, opening avenues for the application of chiral phosphine oxides and their derivatives in similar transformations. The development of chiral ligands derived from this compound could offer new possibilities for controlling stereoselectivity in metal-catalyzed hydrophosphinylation reactions.

Organocatalytic Applications

Beyond their role as ligands in metal catalysis, phosphine derivatives can also function as nucleophilic organocatalysts. Chiral phosphines can catalyze a variety of asymmetric transformations, including annulations, Michael additions, and allylic substitutions.

Phosphine-catalyzed [3+2] annulation reactions between allenes and electron-deficient alkenes or imines are a prominent example, leading to the formation of functionalized five-membered rings. orgsyn.org The reaction is initiated by the nucleophilic attack of the phosphine on the allene, generating a zwitterionic intermediate that then engages the reaction partner. The use of a chiral phosphine, potentially one derived from the this compound scaffold after reduction, can induce enantioselectivity in the newly formed stereocenters of the cyclic product. orgsyn.org

Furthermore, phosphine oxides themselves can act as Lewis base catalysts. While often considered byproducts in reactions like the Wittig or Mitsunobu reaction, phosphine oxides can be employed as pre-catalysts in catalytic versions of these transformations. For instance, phosphine oxides can be used in catalytic Wittig reactions where a reducing agent regenerates the active phosphine catalyst in situ.

Ligand Behavior and Metal Complex Formation (e.g., Iridium and Platinum Complexes)

The coordination chemistry of phosphine ligands derived from this compound with transition metals like iridium and platinum is fundamental to their catalytic applications. The steric bulk of the tert-butyl group significantly influences the geometry and reactivity of the resulting metal complexes.

For example, iridium complexes bearing PBP pincer ligands, where a central boryl group is flanked by two phosphine donors, have been synthesized and characterized. These complexes are active in catalysis, such as alkane transfer dehydrogenation. The nature of the phosphine substituents is crucial for the stability and catalytic activity of these complexes.

Similarly, platinum complexes with bulky tri-tert-butylphosphine (B79228) ligands have been prepared and structurally characterized. These complexes can form clusters, such as diplatinum-diruthenium clusters, where the phosphine ligands stabilize the metallic framework. The study of these complexes provides insight into metal-metal bonding and the role of phosphine ligands in stabilizing reactive metal centers. The coordination of ligands derived from this compound to platinum and iridium is expected to yield well-defined, stable complexes with potential applications in a variety of catalytic transformations.

Computational and Spectroscopic Studies on Tert Butyl Phenyl Phosphine Oxide

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for understanding the electronic properties and reaction pathways of phosphine (B1218219) oxides. While extensive DFT studies focusing specifically on tert-butyl(phenyl)phosphine oxide are not widespread in the literature, calculations on closely related molecules like phosphine oxide, trimethylphosphine (B1194731) oxide, and various arylphosphine oxides provide foundational insights applicable to this compound class. rsc.orgnih.gov

Ab initio self-consistent field (SCF) molecular orbital calculations on simple phosphine oxides reveal that the crucial phosphorus-oxygen (P–O) bond possesses significant σ- and π-bonding character. rsc.org These studies indicate that the π-contribution largely involves the phosphorus 3d-orbitals, which helps to explain the bond's strength and polarity. rsc.org

DFT calculations are also employed to investigate intermolecular interactions and their effects on molecular structure. nih.gov For example, studies on (tetrafluoropyridyl)diphenylphosphine oxide have used DFT to understand why two molecules in the same asymmetric unit of a crystal can exhibit different P=O bond lengths, attributing the variance to different intermolecular hydrogen bonding environments. nih.gov Such computational approaches are crucial for interpreting solid-state structural data and understanding how the molecule interacts with its environment. These methods allow for the calculation of interaction energies between molecules, providing a quantitative measure of the forces at play. nih.gov By optimizing molecular structures in the gas phase, DFT can predict bond distances and angles, which can then be compared with experimental data from crystallography. nih.gov

| Computational Method | Focus of Study | Key Insights Provided | Relevant Compounds Studied |

|---|---|---|---|

| ab initio SCF MO | Electronic Structure | The P-O bond has significant σ and π character, with π-contributions involving phosphorus 3d-orbitals. rsc.org | Phosphine oxide, Trimethylphosphine oxide rsc.org |

| DFT (ωB97XD) | Intermolecular Interactions | Explains variations in P=O bond lengths in crystal structures due to different intermolecular forces. nih.gov | (Tetrafluoropyridyl)diphenylphosphine oxide nih.gov |

| DFT | Reaction Mechanisms | Elucidates potential energy surfaces, identifies transition states, and clarifies reaction pathways for transformations involving phosphine oxides. | General Phosphine Oxides |

X-ray Crystallography for Structural Elucidation and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. While a specific crystal structure for this compound (C₁₀H₁₅OP) was not found in the surveyed literature, detailed structural analyses have been performed on the closely related analogue, tert-butyldiphenylphosphine (B1265831) oxide (C₁₆H₁₉OP). nih.goviucr.orgresearchgate.net The data from this analogue provides valuable insight into the expected structural features of this compound, given the similar steric and electronic influence of the tert-butyl group.

In the crystal structure of tert-butyldiphenylphosphine oxide, the phosphorus atom adopts a distorted tetrahedral geometry. nih.goviucr.org The P=O bond length was determined to be 1.490 (1) Å. nih.goviucr.org The crystal structure reveals intermolecular interactions where the oxygen atom of one molecule interacts with the phenyl groups of a neighboring molecule, influencing the extended supramolecular arrangement. nih.goviucr.org Such analyses are critical for confirming the absolute stereochemistry of P-chiral phosphine oxides synthesized via asymmetric methods. acs.org

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₉OP |

| Formula Weight (Mr) | 258.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.3432 (6) |

| b (Å) | 9.5219 (9) |

| c (Å) | 12.4556 (15) |

| β (°) | 101.665 (10) |

| Volume (ų) | 736.78 (13) |

| Z | 2 |

| P=O Bond Length (Å) | 1.490 (1) |

| Temperature (K) | 293 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Reactions and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organophosphorus compounds and for monitoring the progress of their reactions. rsc.orgnih.gov Both ³¹P and ¹H NMR provide unique and complementary information.

This compound can be synthesized by the hydrolysis of chloro(tert-butyl)phenylphosphine (B1595180) with water. rsc.org The progress of this conversion can be effectively monitored by ³¹P{¹H} NMR spectroscopy, which shows the disappearance of the starting phosphine signal and the appearance of the phosphine oxide product peak. rsc.org The large chemical shift range of ³¹P NMR makes it particularly well-suited for identifying different phosphorus-containing species in a reaction mixture, including starting materials, intermediates, products, and side products. nih.govmagritek.commagritek.com

The structure of this compound is confirmed by its characteristic NMR signals. rsc.org In the ¹H NMR spectrum, the protons on the phenyl group and the tert-butyl group appear as distinct multiplets and a doublet, respectively. rsc.org Crucially, the proton directly attached to the phosphorus atom gives a large doublet due to coupling with the phosphorus nucleus (¹JHP). rsc.org The ³¹P{¹H} NMR spectrum shows a single sharp peak, confirming the presence of a single phosphorus environment. rsc.org

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of P-stereogenic compounds, such as enantiopure tert-butyl(phenyl)phosphine oxide, has traditionally been a significant challenge, often relying on resolution techniques or auxiliary-based methods. nih.govnsf.gov Current research is pushing the boundaries towards more efficient and versatile stereoselective syntheses.

A prominent emerging trend is the use of visible-light-induced transformations, which offer a powerful strategy for creating carbon-phosphorus bonds under mild and environmentally friendly conditions. nih.govresearchgate.net For instance, a highly enantioretentive visible-light-induced C–P coupling of (R)-tert-butyl(phenyl)phosphine oxide with various heteroaryl chlorides has been developed. This method proceeds under air and without an external photosensitizer, yielding P-stereogenic heteroaryl phosphine (B1218219) oxides with excellent enantiomeric excess (97–99% ee). nih.gov The difficulty in controlling stereochemistry in photo-induced transformations, due to high-energy, short-lived intermediates, makes this development particularly noteworthy. nih.gov

Metal-catalyzed asymmetric reactions represent another major avenue of research. nih.gov Transition metal-catalyzed C-P coupling reactions are an effective strategy for building P-stereogenic centers. researchgate.net Depending on the specific phosphorus starting materials, these reactions can proceed through different stereochemical mechanisms. researchgate.net Recent advancements include rhodium(I)-catalyzed enantioselective synthesis of P-chiral triarylphosphine oxides and kinetic resolution processes for racemic P-stereogenic starting materials. researchgate.net The development of methods for synthesizing sterically bulky and diverse P-stereogenic secondary phosphine oxides (SPOs) using chiral amino alcohol templates is also a significant step forward. acs.org These chiral SPOs serve as crucial building blocks for accessing complex P-stereogenic phosphine ligands used in asymmetric catalysis. nsf.govacs.org

Future methodologies are expected to focus on expanding the substrate scope and further improving the efficiency and practicality of these stereoselective syntheses, potentially through the discovery of new catalyst systems and the refinement of photoredox protocols. researchgate.netmdpi.com

Exploration of New Catalytic Applications

While chiral phosphines are well-established as ligands in asymmetric catalysis, the catalytic potential of phosphine oxides themselves is a burgeoning area of investigation. nsf.govacs.org Often viewed as a byproduct in reactions like the Wittig or Mitsunobu, phosphine oxides are now being explored as pre-catalysts and, in some cases, as direct, metal-free catalysts. mdpi.commdpi.com

One key strategy involves the in situ reduction of a phosphine oxide to the corresponding phosphine, which then participates in the catalytic cycle. mdpi.comuq.edu.au This approach transforms stoichiometric phosphine-mediated reactions into catalytic processes. The design of phosphine oxides that are more easily reduced is a critical research direction. Computational studies have shown, counterintuitively, that electron-rich alkyl-substituted phosphine oxides are more readily reduced by silanes than electron-deficient aryl-substituted ones, a finding that aids in catalyst design. uq.edu.au A mild, metal-free method for reducing a variety of phosphine(V) oxides using oxalyl chloride and hexachlorodisilane (B81481) has been developed, which can be integrated into the one-pot synthesis of transition metal catalysts. acs.org

A particularly innovative trend is the use of phosphine oxides as metal-free organocatalysts. For example, (2-hydroxybenzyl)phosphine oxide (2-HOBPO) has been identified as a phosphorus-centered catalyst for the stereo-invertive coupling of aliphatic alcohols and acidic pronucleophiles, akin to a Mitsunobu reaction but without requiring additional reagents. mdpi.com Furthermore, phosphine oxides anchored to materials like multiwalled carbon nanotubes are being developed as heterogeneous catalysts for reactions such as Wittig, Mitsunobu, and Staudinger ligations, which simplifies catalyst recovery and reuse. mdpi.com

Future exploration will likely focus on designing novel phosphine oxide structures for specific catalytic applications, including asymmetric transformations and photoredox catalysis, where they can mediate single electron transfer processes. acs.orgacs.org The development of phosphine oxide-based systems for activating challenging bonds, such as the C-O bond in alcohols, remains a promising frontier. mdpi.com

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. The integration of experimental studies with advanced computational techniques, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of phosphine oxide chemistry. nih.govuq.edu.au

Computational studies have been instrumental in elucidating the mechanisms of novel synthetic reactions. For the visible-light-induced synthesis of P-stereogenic phosphine oxides, DFT calculations revealed that the reaction pathway involves intersystem crossing and a single electron transfer to form a diradical intermediate. nih.gov In the context of phosphine oxide reduction, DFT calculations explained the paradoxical observation that electron-rich phosphine oxides are reduced faster by silanes than electron-poor ones. uq.edu.au These studies provide detailed energetic profiles of transition states and intermediates, offering insights that are difficult to obtain through experimental means alone. mdpi.comuq.edu.au

Experimental techniques continue to provide foundational mechanistic data. Kinetic studies, for instance, have been used to determine the rate laws for reactions catalyzed by phenolic phosphine oxides, revealing auto-inhibitory effects in some cases. mdpi.com Isotope-labeling experiments and the use of radical scavengers help to identify reaction intermediates and confirm proposed pathways, such as the involvement of radical species in photoredox-catalyzed reactions. oaes.ccacs.org

The synergy between computation and experiment is expected to intensify. Future research will likely employ more sophisticated computational models to predict reaction outcomes with greater accuracy. This integrated approach will be vital for unraveling complex catalytic cycles, understanding the origins of stereoselectivity, and identifying key structure-activity relationships. mdpi.com These advanced mechanistic studies will accelerate the development of next-generation synthetic methods and catalysts based on the this compound scaffold and related organophosphorus compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.